

A Technical Guide to the Spectroscopic Profile of Methyl 4,6-dibromonicotinate

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Compound of Interest

Compound Name: Methyl 4,6-dibromonicotinate

Cat. No.: B569973

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Methyl 4,6-dibromonicotinate** is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of novel pharmaceutical compounds and functional materials. A comprehensive understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a detailed overview of the expected spectroscopic data for **Methyl 4,6-dibromonicotinate**, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While a complete set of experimentally derived spectra for this specific compound is not readily available in public databases, this document offers a robust, predicted spectroscopic profile to guide researchers.

Molecular Structure and Properties

- Chemical Name: **Methyl 4,6-dibromonicotinate**
- Molecular Formula: $C_7H_5Br_2NO_2$
- Molecular Weight: 294.94 g/mol
- CAS Number: 1364663-27-3

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **Methyl 4,6-dibromonicotinate**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show two signals corresponding to the aromatic protons and one signal for the methyl ester protons.

- Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.9 - 9.1	Singlet	1H	H-2 (proton ortho to the nitrogen)
~8.4 - 8.6	Singlet	1H	H-5 (proton between the two bromine atoms)

| ~3.9 - 4.0 | Singlet | 3H | -OCH₃ (methyl ester) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the ester group.

- Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~164 - 166	C=O (ester carbonyl)
~152 - 154	C-2 (carbon adjacent to nitrogen)
~145 - 147	C-6 (carbon bearing a bromine atom)
~140 - 142	C-4 (carbon bearing a bromine atom)
~130 - 132	C-5 (carbon between the two bromine atoms)
~125 - 127	C-3 (carbon bearing the ester group)

| ~52 - 54 | -OCH₃ (methyl ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of the compound. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.

- Table 3: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
293	~50%	[M]⁺• (with ⁷⁹Br, ⁷⁹Br)
295	~100%	[M+2] ⁺ • (with ⁷⁹ Br, ⁸¹ Br)
297	~50%	[M+4] ⁺ • (with ⁸¹ Br, ⁸¹ Br)
262/264/266	Variable	[M - OCH ₃] ⁺

| 236/238/240 | Variable | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

- Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl group)
~1730 - 1715	Strong	C=O stretch (ester)
~1600, ~1450	Medium	C=C and C=N stretches (aromatic ring)
~1300 - 1250	Strong	C-O stretch (ester)

| ~600 - 500 | Medium to Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **Methyl 4,6-dibromonicotinate**.

Synthesis of Methyl 4,6-dibromonicotinate

A plausible synthetic route involves the bromination of a suitable nicotinic acid precursor followed by esterification. For instance, 4-hydroxynicotinic acid can be dibrominated, and the resulting carboxylic acid can be esterified to yield the target compound.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.

- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

Mass Spectrometry

- Sample Preparation (for Electrospray Ionization - ESI):
 - Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase.
 - Filter the final solution through a 0.22 μm syringe filter into an autosampler vial.
- Data Acquisition:
 - Use a mass spectrometer equipped with an ESI source, typically in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the molecular ion $[\text{M}]^+$.
 - Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC).
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy

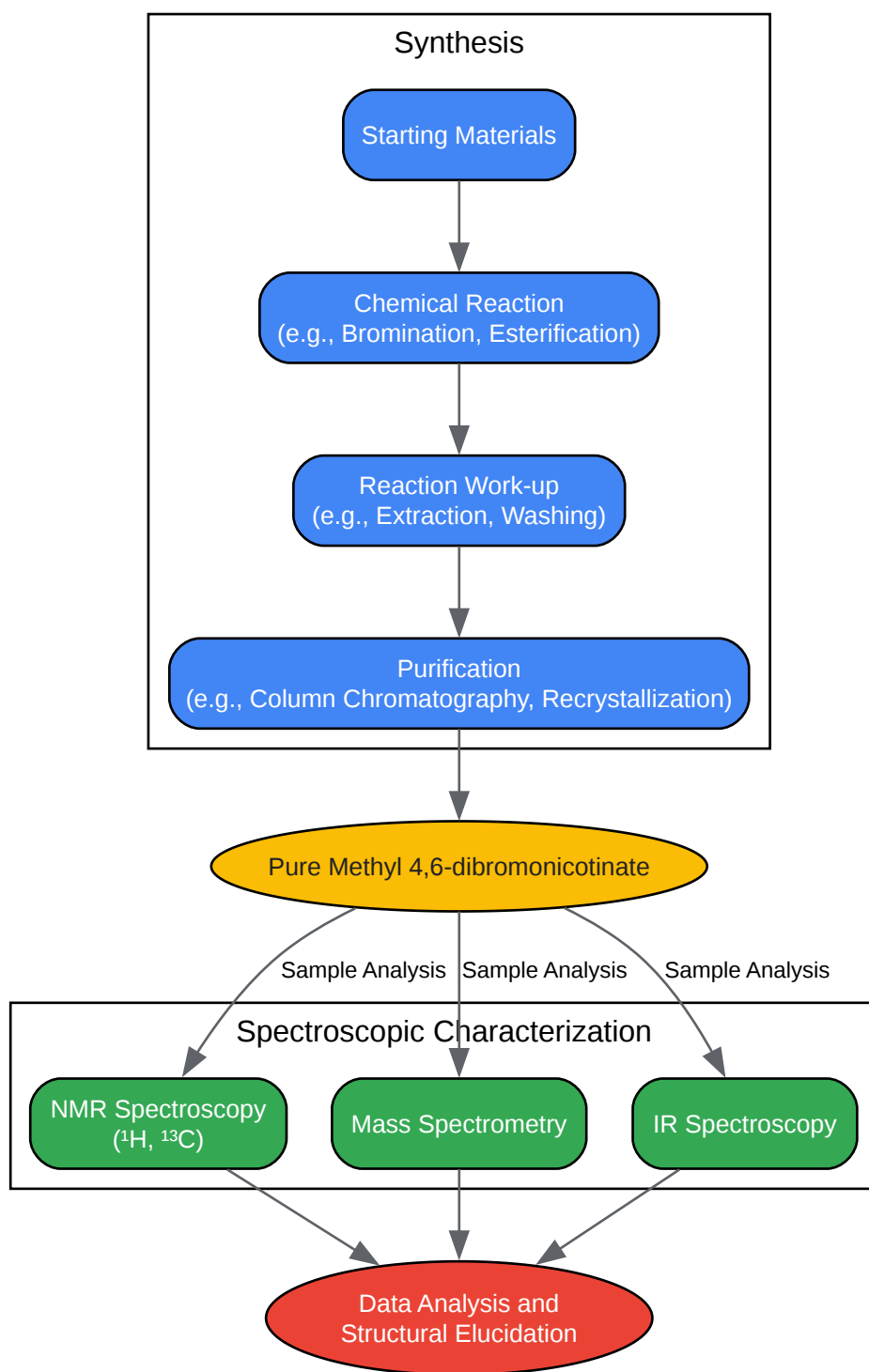
- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Collect a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure with the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum, typically over a range of 4000-400 cm^{-1} .
 - The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like **Methyl 4,6-dibromonicotinate**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **Methyl 4,6-dibromonicotinate**.

Structure and Spectroscopic Correlation

This diagram shows the structure of **Methyl 4,6-dibromonicotinate** and correlates it with the predicted ^1H and ^{13}C NMR chemical shifts.

Methyl 4,6-dibromonicotinate Structure	Predicted ^1H NMR			Predicted ^{13}C NMR						
	H-2: ~9.0 ppm (s)	H-5: ~8.5 ppm (s)	-OCH ₃ : ~3.9 ppm (s)	C=O: ~165 ppm	C-2: ~153 ppm	C-6: ~146 ppm	C-4: ~141 ppm	C-5: ~131 ppm	C-3: ~126 ppm	-OCH ₃ : ~53 ppm

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Caption: Correlation of the chemical structure of **Methyl 4,6-dibromonicotinate** with its predicted NMR data.

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